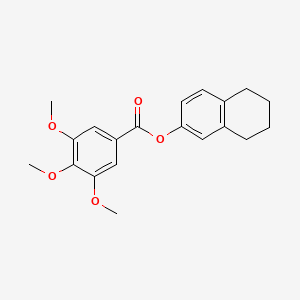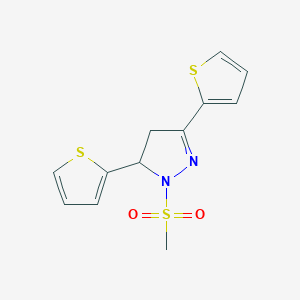
N-(2,5-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to pain and inflammation. Diclofenac is widely used in clinical practice due to its efficacy and safety profile.
Wirkmechanismus
Diclofenac exerts its therapeutic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, leading to a decrease in pain, inflammation, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. Diclofenac also inhibits the migration of leukocytes to the site of inflammation and reduces the production of reactive oxygen species (ROS), which are involved in tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological profile. It is readily available and has a low cost compared to other N-(2,5-dichlorophenyl)-2-(4-methoxyphenoxy)propanamides. However, Diclofenac has some limitations, including its potential toxicity and the possibility of inducing adverse effects in experimental animals.
Zukünftige Richtungen
Research on Diclofenac is ongoing, and there are many potential future directions for its use. Some of these include:
1. Development of new formulations for improved efficacy and safety.
2. Study of the mechanisms underlying the anti-inflammatory and analgesic effects of Diclofenac.
3. Investigation of the potential use of Diclofenac in the treatment of other conditions, such as cancer and Alzheimer's disease.
4. Study of the long-term effects of Diclofenac on human health.
5. Development of new N-(2,5-dichlorophenyl)-2-(4-methoxyphenoxy)propanamides based on the pharmacological profile of Diclofenac.
Conclusion
In conclusion, Diclofenac is a widely used N-(2,5-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide that has been extensively studied for its anti-inflammatory and analgesic properties. It exerts its therapeutic effects by inhibiting COX enzymes, leading to a decrease in pain, inflammation, and fever. Diclofenac has many potential future directions for research, including the development of new formulations, investigation of its mechanisms of action, and study of its long-term effects on human health.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-9-11(17)3-8-14(15)18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWRDDKFZZWUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B4109494.png)
![N-(3-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4109498.png)


![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4109520.png)
![4-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4109521.png)

![2-amino-8'-ethoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109531.png)

![4-(4-methylphenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4109555.png)
![1-benzoyl-1a-(2-furoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4109559.png)
![1-(4-bromophenyl)-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4109573.png)
![ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)

